

Application Notes and Protocols: Undecane in Petroleum Research and Fuel Analysis

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Compound of Interest

Compound Name: Undecane

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These application notes provide a detailed overview of the utilization of **undecane** in petroleum research and fuel analysis. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate understanding and application in a laboratory setting.

Introduction

Undecane ($C_{11}H_{24}$) is a linear alkane that serves as a crucial component in petroleum research and the development of synthetic fuels.^[1] Its well-defined physical and chemical properties make it an excellent surrogate component for more complex hydrocarbon mixtures like jet fuel and diesel.^{[2][3]} In fuel analysis, its distinct chromatographic signature allows it to be used as an internal standard for the quantification of other hydrocarbons.^[4] This document outlines key applications, experimental procedures, and relevant data for the effective use of **undecane** in these fields.

Data Presentation

Physical and Chemical Properties of Undecane

The fundamental properties of **undecane** are essential for its application in fuel analysis and as a surrogate fuel component. A summary of these properties is presented below.

| Property | Value | Units | Reference |
|------------------|-----------|-------------------|-----------|
| Molecular Weight | 156.31 | g/mol | [5] |
| Boiling Point | 196 | °C | [4] |
| Flash Point | 60 | °C | [6] |
| Density | 0.74 | g/cm ³ | [5] |
| Water Solubility | Insoluble | - | [5] |

Undecane in Surrogate Fuel Formulations

Undecane and similar n-alkanes are key components in surrogate fuel mixtures designed to mimic the combustion behavior of complex fuels like Jet-A. The following table provides examples of surrogate fuel compositions.

| Surrogate Fuel | Component | Mole Fraction (%) | Application | Reference |
|--------------------|-----------------|-------------------|---------------------|-----------|
| Jet Fuel Surrogate | n-dodecane | 39.05 | Jet Fuel Combustion | [7] |
| | isocetane | 21.79 | | |
| | decalin | 11.49 | | |
| | toluene | 27.67 | | |
| Diesel Surrogate | n-decane | 80 | Diesel Combustion | [3] |
| | n-propylbenzene | 20 | | |

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) for Fuel Analysis

This protocol details the use of **undecane** as an internal standard for the quantitative analysis of hydrocarbon components in a fuel sample.

Materials and Reagents:

- Gas Chromatograph with Flame Ionization Detector (GC-FID)
- Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m)[8]
- **Undecane** (analytical standard)
- Hexane or Methylene Chloride (solvent)[9]
- Fuel Sample
- Volumetric flasks, syringes

Procedure:

- Internal Standard Solution Preparation: Prepare a stock solution of **undecane** in hexane at a concentration of 1000 ppm.
- Calibration Standards Preparation: Prepare a series of calibration standards containing known concentrations of the target analytes in hexane. Add a fixed amount of the **undecane** internal standard solution to each calibration standard.
- Sample Preparation: Dilute the fuel sample with hexane in a volumetric flask. Add the same fixed amount of the **undecane** internal standard solution to the diluted sample.
- GC-FID Analysis:
 - Injector Temperature: 250 °C[8]
 - Detector Temperature: 280 °C[8]
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.

- Ramp: 10°C/min to 250°C.
- Hold: 5 minutes at 250°C.[8]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
- Injection Volume: 1 µL[8]
- Data Analysis: Identify and integrate the peaks corresponding to the analytes and the **undecane** internal standard. Calculate the response factor for each analyte relative to the internal standard using the calibration standards. Quantify the analytes in the fuel sample using their peak areas and the calculated response factors.

Shock Tube Combustion of Undecane

This protocol outlines the general procedure for studying the combustion characteristics of **undecane**, often as a component of a surrogate fuel, using a shock tube.

Apparatus:

- High-pressure shock tube[10]
- Laser-based diagnostics for ignition delay time measurement (e.g., OH* chemiluminescence) [11]
- Gas mixing system
- Data acquisition system

Procedure:

- Mixture Preparation: Prepare a homogenous mixture of **undecane** vapor, an oxidizer (e.g., air), and a diluent (e.g., argon) in a mixing tank. The mole fractions of each component should be precisely controlled.
- Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum. Fill the driven section with the prepared gas mixture to a specific initial pressure.

- Experiment Initiation: Pressurize the driver section with a high-pressure driver gas (e.g., helium) until the diaphragm separating the driver and driven sections ruptures. This generates a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.[12]
- Data Acquisition: The shock wave reflects off the end wall of the driven section, further compressing and heating the test gas. The ignition delay time is measured as the time between the arrival of the reflected shock wave and the onset of combustion, which is typically detected by a sharp increase in pressure or the emission of light from radical species like OH*.[11][12]
- Data Analysis: Repeat the experiment at various initial temperatures, pressures, and equivalence ratios to map the combustion behavior of **undecane**.

Flow Reactor Oxidation of Undecane

This protocol describes the study of **undecane** oxidation under controlled conditions in a flow reactor.

Apparatus:

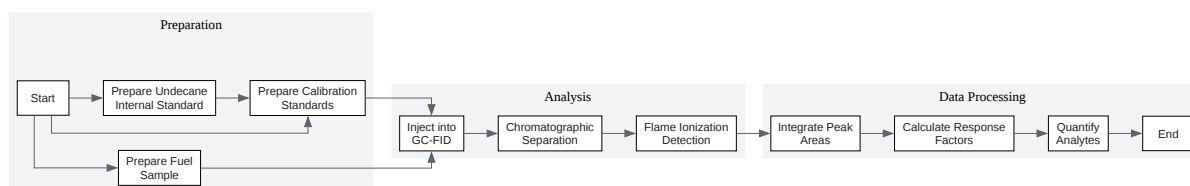
- Flow reactor (quartz or stainless steel tube) housed in a furnace[8]
- Mass flow controllers for precise gas delivery
- Liquid fuel delivery system (e.g., syringe pump and vaporizer)
- Gas chromatograph or other analytical instrument for product analysis

Procedure:

- Reactor Setup: Heat the flow reactor to the desired reaction temperature.
- Gas and Fuel Delivery: Use mass flow controllers to introduce a carrier gas (e.g., nitrogen) and an oxidizer (e.g., air) into the reactor at a constant flow rate. Introduce liquid **undecane** at a precise flow rate using a syringe pump, and vaporize it in a heated section before it enters the reactor.[8]

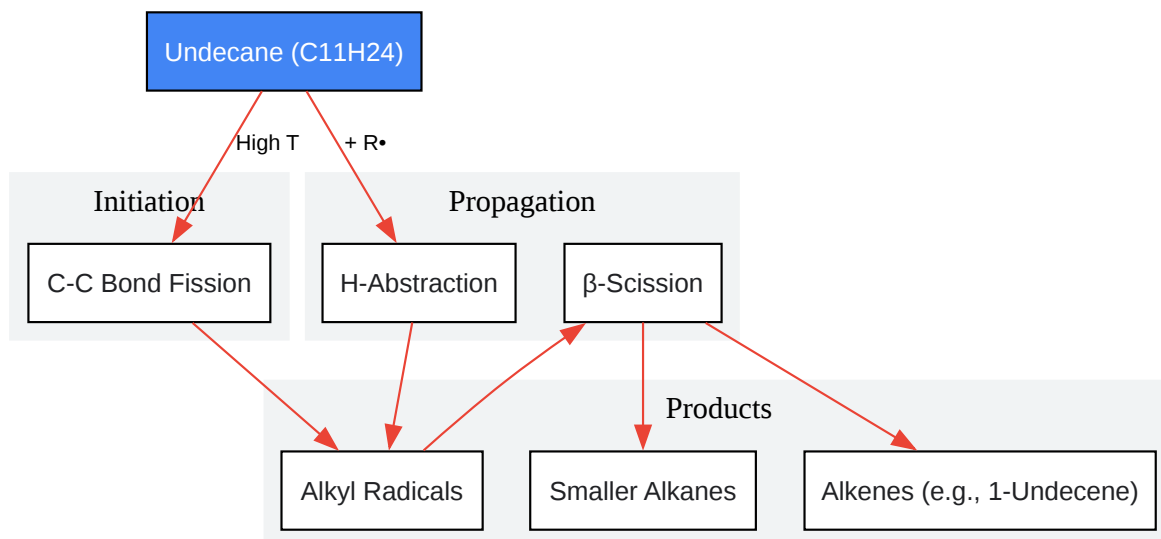
- **Reaction:** The reactants mix and flow through the reactor, where oxidation occurs at a relatively constant temperature and pressure. The residence time in the reactor is controlled by the total flow rate and the reactor volume.
- **Product Sampling and Analysis:** At the reactor outlet, a portion of the gas stream is sampled and directed to an analytical instrument, such as a gas chromatograph, to identify and quantify the reactants, intermediates, and final products.
- **Data Collection:** Vary the reactor temperature, pressure, equivalence ratio, and residence time to study the kinetics of **undecane** oxidation.

Visualizations



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Caption: GC-FID experimental workflow using **undecane** as an internal standard.



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Caption: Simplified pyrolysis reaction pathway of **undecane**.

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